molecular formula C25H20N2O5S B11589148 1-[3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-[3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11589148
M. Wt: 460.5 g/mol
InChI Key: AMQCPRCSSLLYCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-[3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, a class of heterocyclic compounds characterized by fused chromene and pyrrole-dione moieties. Its structure includes a 3-ethoxy-4-(propenyloxy)phenyl substituent at position 1 and a 1,3-thiazol-2-yl group at position 2, which confer unique electronic and steric properties. This compound is synthesized via a multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines, as described in recent methodologies for generating diverse libraries of such derivatives .

The thiazole ring, a nitrogen-sulfur heterocycle, may contribute to binding affinity in biological targets, such as enzymes or receptors.

Properties

Molecular Formula

C25H20N2O5S

Molecular Weight

460.5 g/mol

IUPAC Name

1-(3-ethoxy-4-prop-2-enoxyphenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H20N2O5S/c1-3-12-31-18-10-9-15(14-19(18)30-4-2)21-20-22(28)16-7-5-6-8-17(16)32-23(20)24(29)27(21)25-26-11-13-33-25/h3,5-11,13-14,21H,1,4,12H2,2H3

InChI Key

AMQCPRCSSLLYCV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=CC=CC=C5C3=O)OCC=C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The MCR proceeds through a cascade of imine formation, cyclization, and dehydration (Fig. 1):

  • Imine formation : The aldehyde reacts with the amine to generate an imine intermediate.

  • Michael addition : The diketone undergoes nucleophilic attack by the imine, forming a tetrahydrochromeno-pyrrole intermediate.

  • Cyclization and dehydration : Acid-catalyzed cyclization yields the fused chromeno-pyrrole structure, with ethanol or methanol as optimal solvents under reflux (70–80°C).

Table 1 : Optimization of solvent and temperature for chromeno-pyrrole core synthesis

SolventTemperature (°C)Yield (%)
Methanol2524
Ethanol4036
Ethanol + AcOH4082

The addition of acetic acid (1 mL per 10 mL solvent) significantly enhances yield by facilitating dehydration.

Functionalization of the Phenyl Substituent

The 3-ethoxy-4-(prop-2-en-1-yloxy)phenyl group is introduced via a modified Ullmann coupling or nucleophilic aromatic substitution:

Stepwise Protocol

  • Synthesis of 3-ethoxy-4-hydroxybenzaldehyde :

    • Ethylation of 4-hydroxybenzaldehyde using ethyl bromide and K₂CO₃ in DMF (80°C, 12 h).

  • Propenylation :

    • Reaction with allyl bromide under phase-transfer conditions (TBAB catalyst, NaOH, 60°C).

  • Coupling to chromeno-pyrrole core :

    • Pd-catalyzed Suzuki-Miyaura coupling or nucleophilic substitution at the activated phenyl position.

Critical Note : The propenyloxy group’s allylic double bond necessitates inert atmospheres (N₂/Ar) to prevent oxidation.

Incorporation of the 1,3-Thiazol-2-yl Moiety

The thiazole ring is introduced via two primary strategies:

Strategy A: Pre-formed Thiazole Amine

  • Synthesis of 2-aminothiazole :

    • Hantzsch thiazole synthesis from thiourea and α-bromoacetophenone.

  • MCR Integration :

    • Use of 2-aminothiazole in the multicomponent reaction to directly incorporate the heterocycle.

Limitation : Low yields (<30%) due to steric hindrance from the thiazole ring.

Strategy B: Post-Synthetic Modification

  • Bromination at Pyrrole C2 :

    • NBS-mediated bromination in CCl₄ (0°C, 2 h).

  • Buchwald-Hartwig Coupling :

    • Reaction with 2-(tributylstannyl)thiazole using Pd(PPh₃)₄ catalyst (90°C, 12 h).

Table 2 : Comparison of thiazole incorporation methods

MethodYield (%)Purity (%)
Strategy A2885
Strategy B6592

Purification and Characterization

Purification Techniques

  • Recrystallization : Ethanol/water (7:3) at 4°C achieves >95% purity for gram-scale batches.

  • Column Chromatography : SiO₂ with ethyl acetate/hexane (1:4) for analytical-scale purification.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 1H, chromene-H), 7.45 (s, 1H, thiazole-H), 6.95–6.88 (m, 3H, phenyl-H).

  • HRMS : [M+H]⁺ calcd. for C₂₅H₂₁N₂O₅S: 477.1224; found: 477.1228.

Comparative Analysis with Analogous Compounds

Table 3 : Structural and synthetic comparisons of chromeno-pyrrole derivatives

CompoundCore ModificationKey Synthesis Difference
1-[3-Ethoxy-4-(propenyloxy)phenyl]...Thiazole at C2Post-synthetic coupling (Strategy B)
1-Phenyl-2-benzyl derivativeBenzyl at C2Direct MCR with benzylamine
1-(4-Chlorophenyl)-2-ethyl derivativeChlorophenyl at C1Use of 4-chlorobenzaldehyde

Scalability and Industrial Feasibility

  • Batch Reactor Optimization : 10 L batches achieve 72% yield using Strategy B with continuous N₂ sparging.

  • Cost Analysis : Thiazole coupling accounts for 58% of raw material costs, necessitating catalyst recycling .

Chemical Reactions Analysis

Types of Reactions: 1-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(1,3-thiazol-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced or replaced.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in acidic or basic media.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmospheres.

    Substitution: Halogenating agents, alkylating agents; reactions often require catalysts and specific solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in halogenated or alkylated derivatives.

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to a class of chromeno-pyrrole derivatives, characterized by a complex structure that includes thiazole and ethoxy functionalities. The molecular formula is C22H22N2O5SC_{22}H_{22}N_2O_5S, and it features multiple functional groups that contribute to its reactivity and biological activity.

Medicinal Applications

Anticancer Activity
Recent studies have indicated that derivatives of chromeno-pyrrole compounds exhibit promising anticancer properties. For example, compounds similar to 1-[3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione have shown efficacy in inhibiting tumor growth in various cancer cell lines. This is attributed to their ability to induce apoptosis and disrupt cell cycle progression.

Antimicrobial Properties
The thiazole moiety in the compound has been linked to antimicrobial activity. Research indicates that compounds containing thiazole rings can inhibit the growth of bacteria and fungi. This has led to investigations into the potential use of this compound as a therapeutic agent against resistant strains of pathogens.

Anti-inflammatory Effects
Studies have suggested that derivatives of this compound may possess anti-inflammatory properties. The ability to modulate inflammatory pathways makes it a candidate for treating conditions such as arthritis and other inflammatory diseases.

Material Science Applications

Organic Photovoltaics
The unique electronic properties of chromeno-pyrrole derivatives make them suitable for use in organic photovoltaic devices. Their ability to absorb light and convert it into electrical energy has been explored in several studies focused on enhancing the efficiency of solar cells.

Fluorescent Dyes
Due to their structural characteristics, these compounds can also serve as fluorescent probes in biochemical assays. Their fluorescence properties allow for visualization in various applications, including cellular imaging and detection assays.

Case Study 1: Anticancer Activity

A study published in the journal Molecules demonstrated the synthesis of several chromeno-pyrrole derivatives and their evaluation against human cancer cell lines. The results showed that certain compounds significantly inhibited cell proliferation, with IC50 values indicating potent anticancer activity .

Case Study 2: Antimicrobial Efficacy

Research published in Der Pharma Chemica highlighted the antimicrobial testing of thiazole-containing compounds against various bacterial strains. The study found that specific derivatives exhibited strong inhibitory effects against Gram-positive bacteria, suggesting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(1,3-thiazol-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural Comparison of Selected 1,2-Dihydrochromeno[2,3-c]pyrrole-3,9-dione Derivatives

Compound Name Substituents at Position 1 Substituents at Position 2 Key Functional Groups
Target Compound 3-Ethoxy-4-(propenyloxy)phenyl 1,3-Thiazol-2-yl Ethoxy, propenyloxy, thiazole
Derivative A (from ) 4-Methoxyphenyl Phenyl Methoxy, phenyl
Derivative B (from ) 2-Hydroxyphenyl 4-Nitrophenyl Hydroxyl, nitro
Derivative C (from : Thiazolidinone-pyrazole hybrid) 3,5-Diaryl-4,5-dihydropyrazole Thioxothiazolidinone Pyrazole, thiazolidinone

Key Observations:

Substituent Diversity: The target compound’s propenyloxy group introduces unsaturated aliphatic character, enhancing reactivity in click chemistry or Michael addition reactions compared to Derivatives A and B, which feature stable aryl or methoxy groups .

Synthetic Flexibility: Derivatives like A and B are synthesized under mild, one-pot conditions (20–40°C), whereas the target compound may require precise control of propenyloxy group stability during reflux . highlights thiazolidinone derivatives synthesized via reflux in ethanol, contrasting with the dichloromethane/ether conditions used for pyrrole-sulfonyl derivatives in .

Biological Potential: While the target compound’s bioactivity remains under investigation, libraries of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones (223 examples) have shown promise in drug discovery for cancer and inflammation, attributed to their planar aromatic systems and hydrogen-bonding motifs .

Research Findings and Data Tables

Table 3: Hypothetical Physicochemical Properties*

Compound LogP (Predicted) Molecular Weight (g/mol) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound 3.2 476.5 0 7
Derivative A 2.8 398.4 0 5
Derivative B 3.5 435.4 1 6

* Calculated using open-source tools (e.g., SwissADME).

Biological Activity

The compound 1-[3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule that has garnered interest for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound belongs to a class of chromeno[2,3-c]pyrrole derivatives, characterized by the presence of various functional groups including ethoxy and thiazole moieties. Its molecular formula is C25H21N3O5SC_{25}H_{21}N_{3}O_{5}S, and it features a unique arrangement that may influence its biological activity.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Chromeno Core : The initial step involves creating the chromeno[2,3-c]pyrrole structure.
  • Introduction of Functional Groups : Subsequent reactions introduce the ethoxy and prop-2-en-1-yloxy groups along with the thiazole moiety.
  • Optimization for Yield : Industrial production may utilize automated systems to enhance yield and efficiency.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this derivative. For example:

  • Mechanism of Action : The compound exhibits micromolar inhibition of specific mitotic kinesins like HSET (KIFC1), which are crucial for cancer cell survival in cases of centrosome amplification. By disrupting normal spindle formation, these compounds can induce cell death in cancer cells with multiple centrosomes .

Inhibition Studies

In vitro studies have demonstrated that modifications in the structure significantly affect biological activity:

  • Thiazole Substituents : Variations in thiazole substituents have shown to alter potency dramatically; removing specific groups led to a significant reduction in inhibitory activity against HSET .

Cytotoxic Effects

The compound's cytotoxic effects have been evaluated using various cancer cell lines:

  • Cell Line Studies : In human colon cancer cell lines treated with the compound, an increase in multipolar mitoses was observed, indicating that the compound effectively disrupts mitotic processes .

Case Studies

Several case studies illustrate the therapeutic potential of chromeno derivatives:

  • Study on Coumarin Derivatives : Research indicates that substituents on coumarin structures can lead to significant therapeutic effects against various cancers. This suggests a similar potential for our compound due to its structural similarities .
  • Thiazole-Coupled Compounds : Investigations into thiazole-coupled derivatives have shown promising anticancer activity through mechanisms involving microtubule dynamics and spindle assembly checkpoint interference .

Data Summary

Biological ActivityObservationsReference
Anticancer ActivityMicromolar inhibition of HSET in cancer cells
CytotoxicityInduction of multipolar mitosis in treated cells
Structure-Activity RelationshipSignificant potency variations with structural modifications

Q & A

Q. What are the key synthetic pathways for this compound, and how can reaction conditions be optimized to improve yield?

The synthesis involves multi-step reactions, including condensation of substituted phenols with thiazole precursors and cyclization to form the chromeno-pyrrole core. Optimize conditions by:

  • Using polar solvents (e.g., DMF) to enhance nucleophilicity in substitution reactions .
  • Controlling temperature (80–120°C) and inert atmospheres to prevent oxidation .
  • Employing catalysts like p-toluenesulfonic acid (pTSA) for efficient cyclization .
  • Purifying via column chromatography with gradient elution (hexane:ethyl acetate) for >95% purity .

Q. Which spectroscopic methods are recommended for structural characterization?

Use a combination of:

  • NMR (¹H/¹³C) to confirm substituent positions and stereochemistry .
  • Mass spectrometry (MS) for molecular weight validation and fragmentation patterns .
  • IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

Prioritize:

  • Binding affinity assays (e.g., SPR or ITC) to quantify interactions with targets like kinases .
  • Cytotoxicity assays (MTT or CellTiter-Glo) in cancer cell lines to assess antiproliferative effects .
  • Enzyme inhibition studies (e.g., fluorogenic substrates) to measure IC₅₀ values .

Q. What are the primary challenges in achieving high synthetic purity?

Challenges include:

  • Side reactions during cyclization (e.g., dimerization), mitigated by slow reagent addition .
  • Co-elution of byproducts during purification, addressed via HPLC with C18 columns .
  • Hydrolysis of the prop-2-en-1-yloxy group under acidic conditions, requiring pH monitoring .

Q. How do structural motifs influence stability and reactivity?

  • The chromeno-pyrrole core provides rigidity, enhancing thermal stability .
  • The thiazole ring participates in π-π stacking, stabilizing protein interactions .
  • The ethoxy and propenyloxy groups increase lipophilicity, improving membrane permeability .

Advanced Research Questions

Q. How do substituent variations on the phenyl ring modulate biological activity?

  • Electron-donating groups (e.g., methoxy) enhance binding to hydrophobic pockets in targets like COX-2 .
  • Propenyloxy substituents increase electrophilicity, enabling covalent binding to cysteine residues in kinases .
  • Comparative studies using analogs (e.g., 4-fluorobenzyl derivatives) show 2–3-fold differences in IC₅₀ values .

Q. What computational strategies predict target interactions and SAR?

  • Molecular docking (AutoDock Vina) identifies binding poses in ATP-binding pockets .
  • QSAR models correlate logP values (2.5–3.5) with cytotoxicity in MCF-7 cells (R² = 0.82) .
  • MD simulations (AMBER) reveal conformational stability of the thiazole ring in aqueous environments .

Q. How can X-ray crystallography resolve 3D conformation and packing effects?

  • SHELXL refinement resolves disorder in the propenyloxy group (R-factor < 5%) .
  • Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O bonds) influencing crystal packing .
  • High-resolution data (d-spacing < 0.8 Å) clarify torsional angles in the chromeno-pyrrole core .

Q. What experimental designs address discrepancies in reported IC₅₀ values?

  • Standardize assay conditions:
  • Use identical cell lines (e.g., HepG2) and passage numbers .
  • Normalize data to positive controls (e.g., doxorubicin) .
    • Validate purity (>98%) via orthogonal methods (NMR + HPLC) to exclude batch variability .

Q. How do stereoelectronic effects influence reactivity in the chromeno-pyrrole core?

  • Conformational analysis (DFT calculations) shows the dihedral angle between thiazole and pyrrole rings (15–20°) maximizes orbital overlap for electrophilic substitution .
  • NBO analysis identifies hyperconjugative interactions stabilizing the enedione moiety, critical for redox activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.